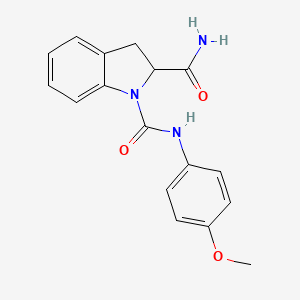

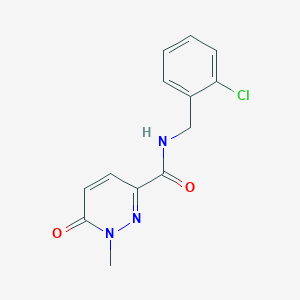

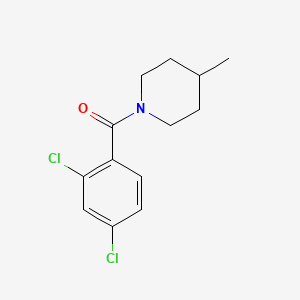

![molecular formula C10H11N3OS B2360151 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 496038-39-2](/img/structure/B2360151.png)

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one (MTHT) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of benzothieno[2,3-d][1,2,3]triazin-4(3H)-one, an aromatic heterocycle which is a key intermediate in the synthesis of several drugs. MTHT has been studied for its potential applications in scientific research, due to its unique properties and its ability to interact with biological molecules.

Scientific Research Applications

X-ray Crystallography and Molecular Structure Analysis

The compound 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been characterized using X-ray crystallography. The detailed analysis of its molecular and crystal structure provides insights into its intermolecular interactions and π-π electron delocalization effects, which are significant for understanding its chemical properties and potential applications in material science or pharmaceuticals (Ziaulla et al., 2012).

Antihistaminic Activity

This compound has been studied for its potential antihistaminic activity. Various derivatives of benzothieno 1,2,3-triazine, including similar structures to the compound , have been evaluated for their antihistaminic effects using both in vitro and in vivo models. These studies contribute to the development of new antihistamine drugs (Viswanatha et al., 2012).

Synthesis and Electronic Aspects

The compound's synthesis, along with that of other tetrahydrobenzothienopyrimidine derivatives, has been reported. The study of its synthesis is crucial for the development of novel biologically active heterocycles. Additionally, the electronic aspects of these compounds, particularly their aromaticity and reactivity, have been explored, which is essential for their application in various fields, including pharmaceutical chemistry (Gajda et al., 2015).

Anticancer Activity

There is research indicating the potential anticancer activity of benzothieno[3,2-d]-1,2,3-triazines. These compounds, including structures similar to the one , have been synthesized and screened as anticancer agents. Their ability to bind DNA and impact cell proliferation makes them candidates for further exploration in cancer therapy (Lauria et al., 2014).

Anti-Hyperlipidemic Activity

Some derivatives of benzothieno 1,2,3-triazine have been evaluated for their anti-hyperlipidemic activity. These studies provide insights into the potential use of these compounds in treating conditions related to lipid metabolism disorders (Viswanatha et al., 2012).

properties

IUPAC Name |

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-2-3-6-7(4-5)15-10-8(6)9(14)11-13-12-10/h5H,2-4H2,1H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAIMKYQYSEKME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=O)NN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

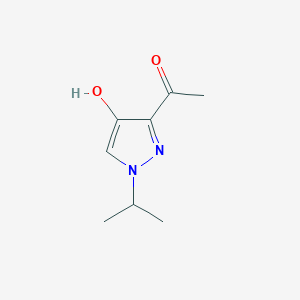

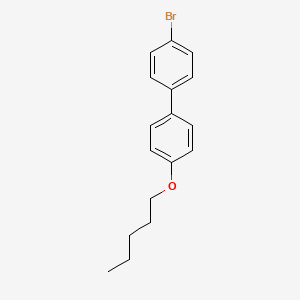

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

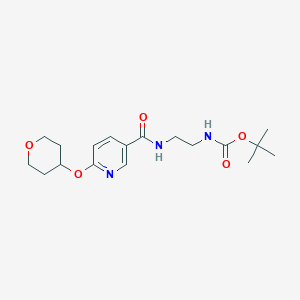

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

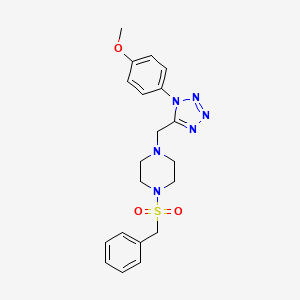

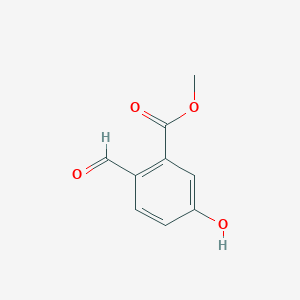

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

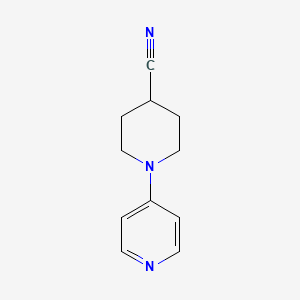

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)